molecular formula C22H17NO2S2 B4933402 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4933402
M. Wt: 391.5 g/mol
InChI Key: RNERKEJVRXUDLY-DEDYPNTBSA-N
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Description

3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as MNTB, is a thiazolidinone derivative that has been studied for its potential applications in medicinal chemistry. This compound has shown promising results in various scientific research studies, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for its use.

Mechanism of Action

3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including protein kinases and phosphatases, which play a crucial role in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent. This compound has also been shown to inhibit the replication of certain viruses, such as HIV, by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the suppression of inflammatory responses. These effects are mediated through the inhibition of various enzymes and signaling pathways, as mentioned earlier.

Advantages and Limitations for Lab Experiments

3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its relatively simple synthesis method, its potent biological activity, and its potential for drug development. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the use of 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one in medicinal chemistry. One potential application is in the development of new anticancer drugs, particularly those that target specific signaling pathways involved in cancer cell growth and proliferation. This compound may also be useful in the development of new antiviral drugs, particularly those that target the replication of HIV and other viruses. Additionally, this compound may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, by suppressing the inflammatory response.

Synthesis Methods

The synthesis of 3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thioxo-1,3-thiazolidin-4-one with 4-(1-naphthylmethoxy)benzaldehyde in the presence of a base, such as potassium carbonate, and a catalyst, such as ammonium acetate. The reaction is carried out in a solvent, such as ethanol or methanol, at room temperature for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

3-methyl-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to have anticancer, antiviral, and anti-inflammatory properties, making it a promising candidate for drug development.

Properties

IUPAC Name

(5E)-3-methyl-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2S2/c1-23-21(24)20(27-22(23)26)13-15-9-11-18(12-10-15)25-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-13H,14H2,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNERKEJVRXUDLY-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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